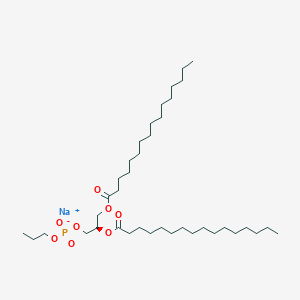
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is a synthetic lipid that has gained attention in the field of scientific research due to its unique properties. It is a phospholipid that is composed of two long-chain fatty acids attached to a glycerol backbone, with a phosphate group and a choline molecule attached to the third carbon. The molecule is also known as BMHDP and has been synthesized using various methods.
Applications De Recherche Scientifique
Environmental and Health Impacts of Organophosphorus Compounds
- Organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been identified as emerging environmental contaminants with significant environmental persistence and potential health risks. These compounds are widely used as additive flame retardants in consumer products, leading to widespread environmental and human exposure. Research highlights the need for a deeper understanding of their environmental behavior and health risks, including their role in inducing acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity (Wang et al., 2020).
Sodium Phosphate Solutions in Medical Applications
- Oral sodium phosphate solutions have been utilized as colorectal cleansers in preparation for surgeries or diagnostic procedures. Despite their efficacy, there is a notable concern regarding the potential for severe hyperphosphatemia and irreversible kidney damage due to acute phosphate nephropathy. This has led to a reevaluation of their use, suggesting that alternatives may be preferable for bowel preparation (Nyberg et al., 2010).
Applications in Energy Storage
- Sodium-ion batteries, as an alternative to lithium-ion counterparts, have garnered interest for large-scale electric energy storage due to the abundance and low cost of sodium resources. Research is ongoing into the development of suitable electrode and electrolyte materials for enhancing the performance and cost-effectiveness of sodium-ion batteries for applications in renewable energy and smart grids (Pan et al., 2013).
Phosphates in Food Processing
- Phosphates, including sodium phosphates, play crucial roles in food processing, particularly in enhancing the quality of muscle foods. They serve multiple functions, such as improving tenderness, moisture retention, and pH adjustment. The dynamic monitoring of hydrolysis phosphates has been explored to understand better the mechanisms of phosphate additives in meat processing (Zengqi, 2009).
Mécanisme D'action
Target of Action
16:0 Phosphatidylmethanol, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphomethanol (sodium salt), is an anionic lipid that primarily targets Phospholipase D . Phospholipase D is an enzyme involved in the regulation of numerous cellular processes, including signal transduction, membrane trafficking, and the control of growth and proliferation.
Mode of Action
The compound interacts with its target, Phospholipase D, by binding to it . This interaction can influence the activity of the enzyme, potentially affecting the production of phosphatidic acid, a lipid signaling molecule that plays a key role in cellular processes such as cell growth, differentiation, and migration.
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] methyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/q;+1/p-1/t34-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEIVNUSWULHEB-MDYNBEAQSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677095 |
Source


|
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92609-89-7 |
Source


|
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)








![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)

